N-(3-cyanophenyl)-4-phenylbutanamide
Description
N-(3-cyanophenyl)-4-phenylbutanamide is a substituted amide characterized by a phenylbutanamide backbone with a 3-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol (inferred from structural analogs in ). The cyano (-CN) group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(3-cyanophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-15-9-4-10-16(12-15)19-17(20)11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDHHEZEDCYUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-phenylbutanamide typically involves the reaction of 3-cyanobenzoyl chloride with 4-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(3-cyanophenyl)-4-phenylbutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanophenyl)-4-phenylbutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, thiol derivatives.
Scientific Research Applications
Chemistry: N-(3-cyanophenyl)-4-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials with specific properties, such as polymers and resins.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting specific biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs for treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, N-(3-cyanophenyl)-4-phenylbutanamide is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between N-(3-cyanophenyl)-4-phenylbutanamide and similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | pKa | Synthesis Yield |
|---|---|---|---|---|---|---|---|
| N-(3-cyanophenyl)-4-phenylbutanamide (Target) | C₁₇H₁₆N₂O | 264.33* | 3-cyanophenyl | N/A | N/A | N/A | N/A |
| N-(3-Methoxyphenyl)-4-phenylbutanamide (3vb) | C₁₇H₁₉NO₂ | 281.34 | 3-methoxyphenyl | N/A | N/A | N/A | 79% |
| N-(2,4-dimethoxyphenyl)-4-phenylbutanamide | C₁₈H₂₁NO₃ | 299.36 | 2,4-dimethoxyphenyl | 482.6±40.0 | 1.132±0.06 | 13.71 | N/A |
| N-(3-chloro-4-fluorophenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide | C₂₁H₂₁ClFN₅O₂S | 477.94 | 3-chloro-4-fluorophenyl, thioether | N/A | N/A | N/A | N/A |
*Note: Values marked with * are inferred from structural analogs.
Structural and Electronic Effects
- N-(3-Methoxyphenyl)-4-phenylbutanamide (3vb): The methoxy (-OCH₃) group is electron-donating, enhancing the electron density of the phenyl ring compared to the cyano group in the target compound. This difference may affect intermolecular interactions (e.g., hydrogen bonding) and solubility in polar solvents. 3vb was synthesized via a CuBr₂-catalyzed Ullmann-type coupling, achieving a 79% yield .
- N-(2,4-dimethoxyphenyl)-4-phenylbutanamide: The dual methoxy substituents increase molecular weight and predicted boiling point (482.6°C) compared to the target compound.
Physicochemical Properties
- Density and Solubility: The dimethoxy analog’s higher density (1.132 g/cm³) compared to the target’s inferred lower density (~1.1 g/cm³) reflects increased molecular packing due to methoxy groups. The cyano group’s polarity may enhance solubility in aprotic solvents .
Research Implications
- Pharmaceutical Potential: The cyano group’s electron-withdrawing nature may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to methoxy or halogenated analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyanophenyl)-4-phenylbutanamide, and how are reaction conditions optimized to maximize yield?
- Methodological Answer : The synthesis of structurally similar benzamide derivatives often involves multi-step reactions, including substitution, reduction, and condensation steps. For example, alkaline conditions are effective for substitution reactions (e.g., replacing fluorine with pyridylmethoxy groups), while iron powder reduction under acidic conditions can generate intermediates like aniline derivatives . Solvent selection (e.g., dichloromethane or DMF) and bases (e.g., triethylamine) are critical for facilitating amide bond formation and improving yield . Reaction parameters such as temperature (40–80°C) and pH (neutral to mildly acidic) must be tightly controlled to avoid side products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of N-(3-cyanophenyl)-4-phenylbutanamide?
- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation by identifying aromatic protons, cyano groups, and amide linkages . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For crystalline forms, X-ray diffraction (XRD) can resolve stereochemical details .
Advanced Research Questions
Q. How does the 3-cyanophenyl moiety influence the compound’s binding affinity to biological targets, and what experimental approaches validate these interactions?
- Methodological Answer : The 3-cyanophenyl group enhances binding via π-stacking interactions with aromatic residues in target proteins (e.g., kinases or GPCRs). Competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) can quantify affinity (Kd). Mutagenesis studies (e.g., replacing phenylalanine residues in binding pockets) further validate the role of π-stacking . For example, in studies of similar cyanophenyl-containing compounds, SPR showed sub-micromolar binding to PI3K isoforms, corroborated by enzymatic inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities of N-(3-cyanophenyl)-4-phenylbutanamide across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, ligand concentrations). To address this:
- Standardize assays : Use identical cell lines (e.g., Huh-7 for kinase studies) and confirm compound stability in media .
- Orthogonal validation : Combine enzymatic assays (e.g., PI3K inhibition) with downstream pathway analysis (e.g., Western blotting for phosphorylated Akt/mTOR) to confirm target engagement .
- Meta-analysis : Compare datasets across studies using statistical tools like ANOVA to identify confounding variables (e.g., solvent effects) .
Q. What in silico strategies are recommended to predict the pharmacokinetic (PK) properties of N-(3-cyanophenyl)-4-phenylbutanamide prior to in vivo studies?
- Methodological Answer : Computational tools like molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict absorption, distribution, and metabolism. For instance:
- Solubility : Use LogP calculations (e.g., SwissADME) to optimize lipophilicity.
- Metabolic stability : Cytochrome P450 interaction profiles can be modeled with Schrödinger’s GLIDE .
- Toxicity : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks . These predictions should be validated with in vitro assays (e.g., microsomal stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
